

# Application Notes and Protocols: Malonamides as Chelating Agents for Lanthanides

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Malonamide**

Cat. No.: **B141969**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Malonamides** are a class of organic compounds characterized by a central methylene group flanked by two carbonyl groups, each bonded to a nitrogen atom. Their derivatives, particularly N,N,N',N'-tetra-substituted **malonamides**, have garnered significant interest as effective chelating agents for lanthanide ions. The two carbonyl oxygens act as a bidentate ligand, forming stable complexes with the trivalent lanthanide cations. This chelating property makes **malonamides** valuable in various applications, most notably in the separation of lanthanides from other metal ions, a critical process in nuclear waste reprocessing and rare-earth element purification. Furthermore, the versatility of the **malonamide** scaffold allows for the tuning of their solubility and selectivity through modification of the substituent groups on the nitrogen atoms, making them attractive for the development of targeted therapeutic and diagnostic agents.

## Applications of Malonamide Chelating Agents

The primary application of **malonamides** as lanthanide chelating agents lies in solvent extraction processes for the separation of trivalent actinides from lanthanides in nuclear fuel reprocessing.<sup>[1][2]</sup> For instance, N,N'-dimethyl-N,N'-dioctylhexylethoxymalonamide (DMDOHEMA) is a key component in the DIAMEX-SANEX process developed in France.<sup>[1][3]</sup> In this process, **malonamides** selectively form neutral complexes with lanthanide and actinide nitrates, facilitating their extraction from an acidic aqueous phase into an organic solvent.<sup>[3][4]</sup>

[5] The efficiency and selectivity of this extraction can be modulated by the structure of the **malonamide** and the composition of the organic and aqueous phases.[2]

While less explored, the ability of **malonamides** to chelate lanthanides also presents opportunities in drug development. Lanthanide complexes are utilized as contrast agents in magnetic resonance imaging (MRI) and as luminescent probes. By functionalizing **malonamide**-based chelators with biomolecules, it is possible to create targeted imaging agents.[6][7][8]

## Data Presentation

Quantitative data on the stability constants ( $\log K$ ) of lanthanide-**malonamide** complexes are not extensively consolidated in the literature. However, the effectiveness of these chelating agents is well-documented through distribution ratios (D) and separation factors (SF), particularly in the context of solvent extraction.

Table 1: Distribution Ratios (D) for the Extraction of Selected Lanthanides and Americium using DMDOHEMA

| Metal Ion | D (with DMDOHEMA)            |
|-----------|------------------------------|
| Am(III)   | ~2 (Am/Eu separation factor) |
| Eu(III)   | Reference                    |

\*Conditions: The extraction of  $\text{Eu}^{3+}$  and  $\text{Am}^{3+}$  with DMDOHEMA results in the formation of  $\text{M}(\text{NO}_3)_3(\text{DMDOHEMA})_2$  disolvate species.[3] The separation factor between americium and europium is approximately 2.[3]

Table 2: Separation Factors for Lanthanide/Americium Extraction using a Combined **Malonamide**-Dialkylphosphoric Acid System

| Metal Ion Pair | Separation Factor (SF) |
|----------------|------------------------|
| Eu/Am          | ~10 (with HDHP)        |
| Am/Eu          | ~2 (with DMDOHEMA)     |

\*Conditions: N,N'-dimethyl-N,N'-dioctylhexylethoxy**malonamide** (DMDOHEMA) and di-n-hexylphosphoric acid (HDHP) are used as extractants. The separation of Eu<sup>3+</sup> and Am<sup>3+</sup> shows a reversal of selectivity depending on the dominant extractant, which is influenced by the aqueous acidity.[3]

## Experimental Protocols

### Protocol 1: Synthesis of N,N,N',N'-Tetraalkylmalonamide

This protocol provides a general method for the synthesis of N,N,N',N'-tetraalkyl**malonamides** via the reaction of a secondary amine with malonyl dichloride.

#### Materials:

- Malonyl dichloride
- Secondary amine (e.g., dibutylamine)
- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA) or pyridine (as a base)
- Anhydrous sodium sulfate or magnesium sulfate
- Argon or Nitrogen gas supply
- Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

#### Procedure:

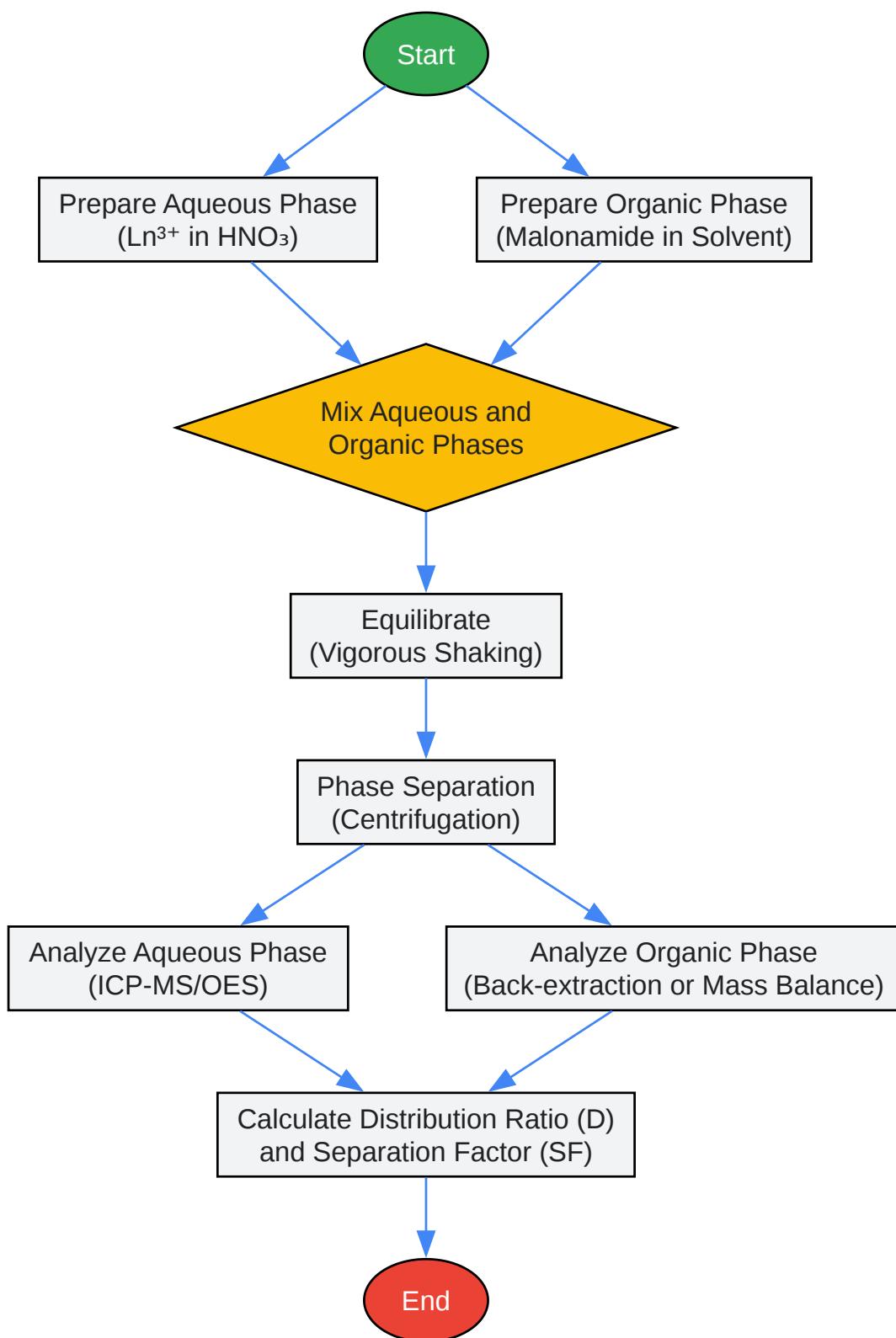
- Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (Argon or Nitrogen).
- Amine Solution: Dissolve the secondary amine (4.2 equivalents) and triethylamine (4.2 equivalents) in anhydrous DCM.
- Cooling: Cool the solution in an ice bath to 0 °C.
- Addition of Malonyl Dichloride: Slowly add a solution of malonyl dichloride (1.0 equivalent) in anhydrous DCM to the stirred amine solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Quenching: Quench the reaction by slowly adding water.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N,N,N',N'-tetraalkyl**malonamide**.
- Characterization: Characterize the final product using techniques such as NMR (<sup>1</sup>H and <sup>13</sup>C), IR spectroscopy, and mass spectrometry.

## Protocol 2: Solvent Extraction of Lanthanides using a Malonamide Ligand

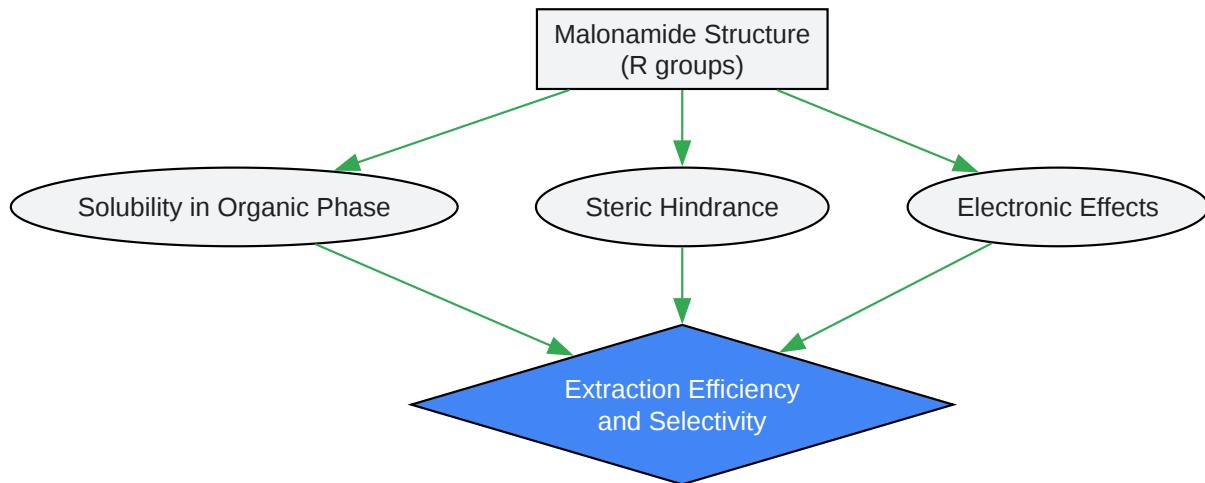
This protocol outlines a general procedure for the solvent extraction of a lanthanide ion from an aqueous solution into an organic phase containing a **malonamide** chelating agent.

**Materials:**

- N,N,N',N'-tetraalkyl**malonamide** (e.g., DMDOHEMA)
- Organic solvent (e.g., n-dodecane, tert-butylbenzene)
- Aqueous solution of a lanthanide salt (e.g., Eu(NO<sub>3</sub>)<sub>3</sub> in nitric acid)
- Nitric acid (for pH adjustment)
- Deionized water
- Separatory funnels or centrifuge tubes
- Vortex mixer or shaker
- ICP-MS or ICP-OES for metal ion concentration analysis
- pH meter


**Procedure:**

- Preparation of Organic Phase: Prepare a solution of the **malonamide** ligand in the organic solvent at the desired concentration (e.g., 0.1 M).
- Preparation of Aqueous Phase: Prepare an aqueous solution of the lanthanide salt in nitric acid at the desired concentration and acidity (e.g., 10<sup>-4</sup> M Eu(NO<sub>3</sub>)<sub>3</sub> in 1 M HNO<sub>3</sub>).
- Extraction:
  - In a separatory funnel or centrifuge tube, combine equal volumes of the organic and aqueous phases.
  - Agitate the mixture vigorously for a sufficient time to reach equilibrium (e.g., 30 minutes) using a vortex mixer or shaker.
  - Allow the phases to separate completely. If using centrifuge tubes, centrifugation can aid in phase separation.


- Phase Separation: Carefully separate the aqueous and organic phases.
- Analysis:
  - Determine the concentration of the lanthanide ion remaining in the aqueous phase using ICP-MS or ICP-OES.
  - The concentration of the lanthanide in the organic phase can be determined by mass balance or by back-extraction into a fresh aqueous phase followed by analysis.
- Calculation of Distribution Ratio (D):
  - Calculate the distribution ratio using the formula:  $D = [\text{Ln}^{3+}]_{\text{org}} / [\text{Ln}^{3+}]_{\text{aq}}$  where  $[\text{Ln}^{3+}]_{\text{org}}$  is the concentration of the lanthanide in the organic phase and  $[\text{Ln}^{3+}]_{\text{aq}}$  is the concentration of the lanthanide in the aqueous phase at equilibrium.
- Stripping (Optional): To recover the extracted lanthanide from the organic phase, it can be stripped by contacting the loaded organic phase with a suitable aqueous solution, often a dilute acid or a complexing agent solution.

## Visualizations

Caption: Chelation of a lanthanide ion ( $\text{Ln}^{3+}$ ) by a **malonamide** ligand.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for solvent extraction of lanthanides.



[Click to download full resolution via product page](#)

Caption: Relationship between **malonamide** structure and extraction efficiency.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Extraction of actinides and lanthanides from nitric acid solution by malonamides [inis.iaea.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Structural studies of lanthanide complexes with new hydrophobic malonamide solvent extraction agents [ ] † - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Lanthanide cation extraction by malonamide ligands: from liquid-liquid interfaces to microemulsions. A molecular dynamics study? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aqueous synthesis of a small-molecule lanthanide chelator amenable to copper-free click chemistry - preLights [prelights.biologists.com]
- 7. Aqueous synthesis of a small-molecule lanthanide chelator amenable to copper-free click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation, Purification, and Characterization of Lanthanide Complexes for Use as Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Malonamides as Chelating Agents for Lanthanides]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b141969#malonamide-as-a-chelating-agent-for-lanthanides>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)